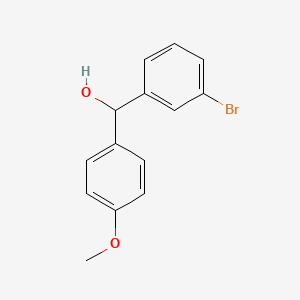
(3-Bromophenyl)(4-methoxyphenyl)methanol
Vue d'ensemble
Description
(3-Bromophenyl)(4-methoxyphenyl)methanol, commonly referred to as BMPM, is a synthetic compound that has been used in various scientific research applications, including drug development and drug delivery. BMPM has become increasingly popular in the scientific community due to its unique chemical structure and its ability to form strong bonds with other molecules.
Applications De Recherche Scientifique
Asymmetric Synthesis
- (3-Bromophenyl)(4-methoxyphenyl)methanol has been used in the asymmetric synthesis of α-hydroxy esters, utilizing chiral auxiliary methods. This synthesis technique is essential in creating enantiomerically pure compounds, which are crucial in the development of pharmaceuticals (Jung, Ho, & Kim, 2000).
Antibacterial Properties
- Bromophenols, including compounds similar to this compound, have been extracted from marine algae and shown to possess antibacterial properties. This discovery highlights the potential of these compounds in developing new antibacterial agents (Xu et al., 2003).
Theoretical Studies and Molecular Analysis
- Theoretical studies using Density Functional Theory (DFT) have been conducted on similar bromophenyl compounds to understand their molecular structure and active sites, which is fundamental in designing drugs and other chemical products (Trivedi, 2017).
Material Science and Engineering
- In the field of material science, derivatives of methoxyphenyl groups have been synthesized for the development of new polymers, such as proton exchange membranes in fuel cells. This research signifies the role of these compounds in advancing energy technologies (Wang et al., 2012).
Natural Product Synthesis
- The compound has been used in the total synthesis of naturally occurring bromophenols, highlighting its importance in replicating and studying natural compounds, which can lead to the discovery of new drugs or materials (Akbaba et al., 2010).
Mécanisme D'action
Target of Action
The primary target of (3-Bromophenyl)(4-methoxyphenyl)methanol is telomerase reverse transcriptase (hTERT) . hTERT is a major protein involved in various cancer cell proliferation and apoptosis, and it has little or no expression in normal somatic cells . This differential expression and the multiple crucial roles make it a highly attractive target in the diagnosis of cancer .
Mode of Action
The compound shows high inhibitory activity against telomerase . It modulates hTERT, leading to the induction of endoplasmic reticulum stress (ERS) through ER over response (EOR) which activates the expression of hTERT .
Biochemical Pathways
The activation of hTERT by the compound induces ERS, which is believed to be intricately associated with oxidative stress and mitochondrial dysfunction . This results in apoptotic cell death, thereby modulating the expression of downstream signaling molecules including CHOP (CAAT/enhancer-binding protein homologous protein) and the mitochondrion pathway of apoptosis .
Pharmacokinetics
The compound has shown high antiproliferative capacity on smmc-7721 cells with an ic50 value of 88nm, and no obvious toxic effect on human normal hepatocyte cells with an ic50 value of 10μm . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound significantly inhibits tumor growth in xenograft tumor models . The inhibition of SMMC-7721 cell proliferation by the compound results in apoptotic cell death .
Action Environment
The compound’s effectiveness in both in vitro and in vivo studies suggests that it may be stable and effective under a variety of conditions .
Analyse Biochimique
Biochemical Properties
(3-Bromophenyl)(4-methoxyphenyl)methanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to exhibit inhibitory activity against telomerase, an enzyme that adds nucleotide sequences to the ends of chromosomes, thereby playing a crucial role in cellular aging and cancer . Additionally, this compound interacts with various biomolecules, including proteins involved in cell signaling pathways and gene expression regulation. The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has demonstrated antiproliferative capacity on SMMC-7721 cells, a type of liver cancer cell line, with an IC50 value of 88 nM . This indicates its potential as an anticancer agent. Furthermore, it has been shown to have no obvious toxic effect on human normal hepatocyte cells at a concentration of 10 μM .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound has been found to modulate the expression of hTERT (human telomerase reverse transcriptase) by inducing endoplasmic reticulum stress (ERS) and activating the expression of downstream signaling molecules, including CHOP (CAAT/enhancer-binding protein homologous protein) . These interactions lead to apoptotic cell death and inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects on cancer cells, with minimal impact on normal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth significantly in xenograft tumor models . At higher doses, potential toxic or adverse effects may be observed, including alterations in liver and kidney function . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The presence of bromine and methoxy groups in its structure influences its metabolic fate, leading to the formation of metabolites that may exhibit different biological activities. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the endoplasmic reticulum, mitochondria, or nucleus can influence its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEKPQSXQGUPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)

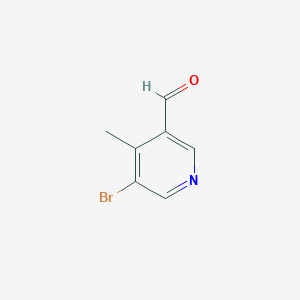
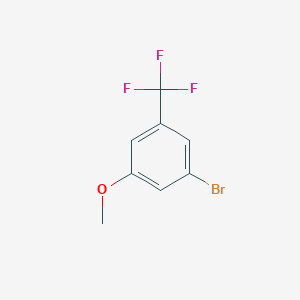

![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)
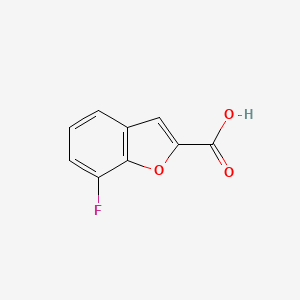

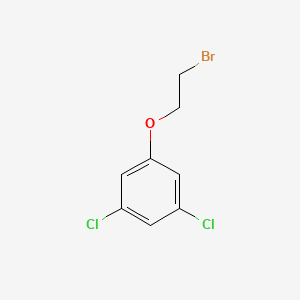
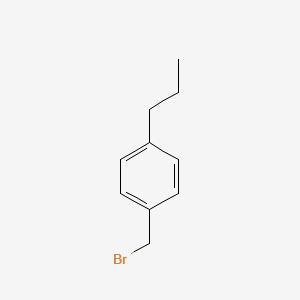
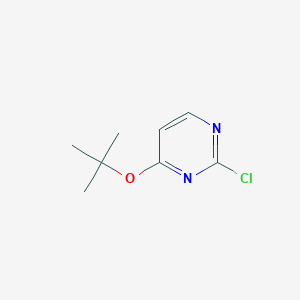
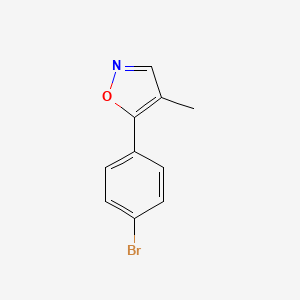
![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)
